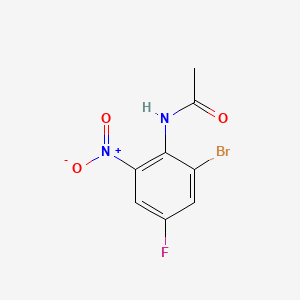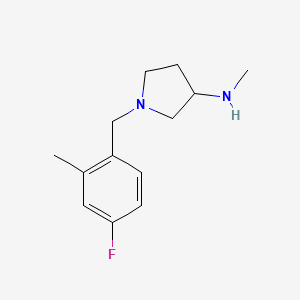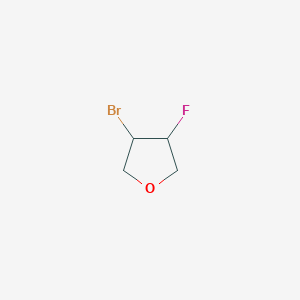
Pomalidomide-5'-C2-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-5’-C2-OH is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . Pomalidomide itself is a thalidomide analogue and belongs to the class of immunomodulatory imide drugs (IMiDs) . This compound has shown significant promise due to its enhanced efficacy and reduced toxicity compared to its predecessors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C2-OH involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods
Industrial production of pomalidomide-5’-C2-OH typically employs continuous flow synthesis techniques. This method allows for a safe operation, excellent reproducibility, and efficient process scaling . The overall yield of this process ranges from 38-47% .
Análisis De Reacciones Químicas
Types of Reactions
Pomalidomide-5’-C2-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction is often employed to reduce nitro groups to amino groups.
Substitution: This reaction is used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amino derivatives .
Aplicaciones Científicas De Investigación
Pomalidomide-5’-C2-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Pomalidomide-5’-C2-OH exerts its effects through multiple mechanisms:
Inhibition of angiogenesis: It directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of apoptosis: It promotes programmed cell death in cancer cells.
Immunomodulation: It enhances the immune response by activating T cells and natural killer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C2-OH is unique due to its enhanced potency and reduced toxicity. It is more effective in inhibiting tumor growth and modulating the immune response compared to thalidomide and lenalidomide .
Propiedades
Fórmula molecular |
C15H15N3O5 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O5/c19-6-5-16-8-1-2-9-10(7-8)15(23)18(14(9)22)11-3-4-12(20)17-13(11)21/h1-2,7,11,16,19H,3-6H2,(H,17,20,21) |
Clave InChI |
ZXNNLQCFKRTNNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)


![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)

![2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine](/img/structure/B14775547.png)








